

Spectroscopic Profile of 4'-Iodoacetophenone: A Technical Guide

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Compound of Interest

Compound Name: 4'-Iodoacetophenone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **4'-iodoacetophenone**, a valuable building block in organic synthesis and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The empirical formula for **4'-iodoacetophenone** is C_8H_7IO , with a molecular weight of 246.05 g/mol. The key spectroscopic data are summarized in the tables below for easy reference and comparison.

Table 1: 1H NMR Spectroscopic Data for 4'-Iodoacetophenone

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.84	Doublet	2H	8.5	Aromatic Protons (ortho to -COCH ₃)
7.63	Doublet	2H	8.5	Aromatic Protons (ortho to -I)
2.59	Singlet	3H	-	Methyl Protons (-COCH ₃)

Table 2: ¹³C NMR Spectroscopic Data for 4'-Iodoacetophenone

Chemical Shift (δ) ppm	Assignment
197.1	Carbonyl Carbon (C=O)
137.9	Aromatic Carbon (para to -COCH ₃ , attached to -I)
136.4	Aromatic Carbon (ipso to -COCH ₃)
129.8	Aromatic Carbons (ortho to -COCH ₃)
128.4	Aromatic Carbons (ortho to -I)
26.5	Methyl Carbon (-COCH ₃)

Table 3: IR Spectroscopic Data for 4'-Iodoacetophenone

Frequency (cm ⁻¹)	Intensity	Assignment
~3000	Medium	Aromatic C-H Stretch
~1680	Strong	Carbonyl (C=O) Stretch
~1580	Medium	Aromatic C=C Stretch
~1260	Strong	Acyl C-C Stretch
~820	Strong	para-disubstituted C-H Bend
~530	Medium	C-I Stretch

Table 4: Mass Spectrometry Data for 4'-Iodoacetophenone[1]

m/z	Relative Intensity	Assignment
246	High	[M] ⁺ (Molecular Ion)
231	High	[M - CH ₃] ⁺
120	Medium	[M - I] ⁺
105	Low	[C ₆ H ₄ CO] ⁺
77	Medium	[C ₆ H ₅] ⁺
43	Very High	[CH ₃ CO] ⁺ (Base Peak)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **4'-iodoacetophenone** (10-20 mg) is prepared in a deuterated solvent (typically 0.5-0.7 mL of CDCl₃) and transferred to a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm). Both ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or

higher. For ^{13}C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy

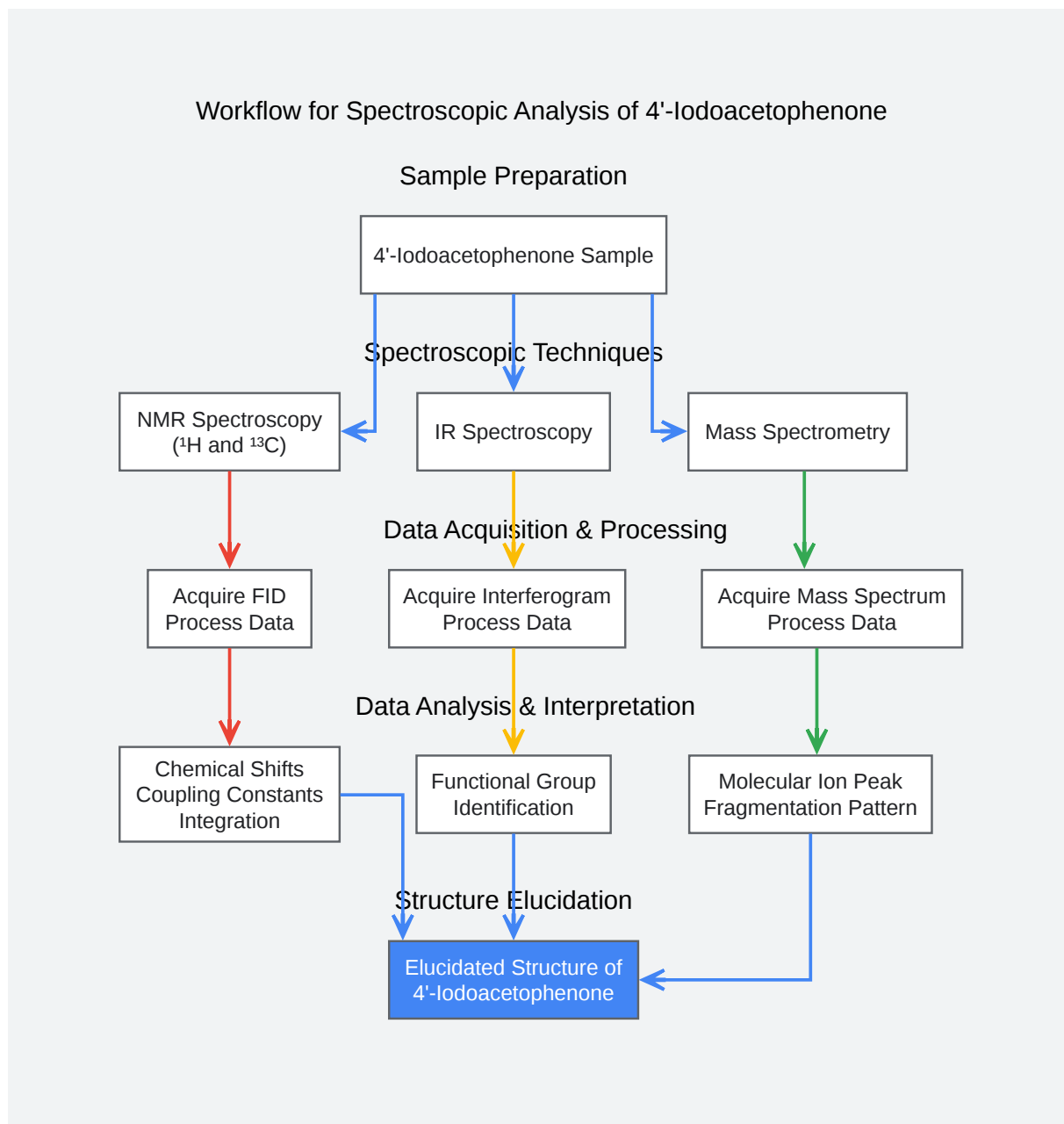
The IR spectrum of solid **4'-iodoacetophenone** is typically obtained using the KBr pellet method. A small amount of the finely ground sample (1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (100-200 mg). The mixture is then pressed under high pressure to form a transparent pellet. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data are obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe for solid samples. The sample is vaporized by heating, and the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecules. The resulting positively charged ions are then separated by a mass analyzer according to their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4'-iodoacetophenone**.



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Caption: General workflow for the spectroscopic characterization of **4'-iodoacetophenone**.

- To cite this document: BenchChem. [Spectroscopic Profile of 4'-Iodoacetophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b082248#spectroscopic-data-nmr-ir-mass-for-4-iodoacetophenone\]](https://www.benchchem.com/product/b082248#spectroscopic-data-nmr-ir-mass-for-4-iodoacetophenone)

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